![molecular formula C17H16N2O4 B2623728 N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421453-58-8](/img/structure/B2623728.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. It might involve reactions like nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The furan, phenyl, and isoxazole rings are all planar due to their aromatic nature. The carboxamide group can form hydrogen bonds with other molecules, which could influence its conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The phenyl ring could also undergo electrophilic aromatic substitution. The isoxazole ring is relatively stable but could be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. It’s likely to be a solid at room temperature. The presence of the carboxamide group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .Scientific Research Applications
Antibacterial Activity
The search for novel antimicrobial agents is critical due to the growing issue of microbial resistance. Furan derivatives, including our compound of interest, have gained prominence in medicinal chemistry. Researchers have synthesized various furan-based antibacterial agents, aiming to combat drug-resistant bacterial strains. These compounds exhibit remarkable therapeutic efficacy against both gram-positive and gram-negative bacteria . Further studies have explored the antibacterial potential of this compound, making it a promising candidate for future drug development.
Herbicidal Activity
Beyond antimicrobial properties, N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide has also shown herbicidal activity. Researchers have investigated its effects on weed control, particularly when introducing functional groups (such as CF3 or F) to the benzene ring. These modifications enhance its herbicidal properties, making it valuable in agricultural applications .
Anticancer Potential
Furan derivatives often exhibit diverse pharmacological effects, including anticancer properties. While specific studies on our compound are limited, its furan moiety suggests potential in cancer research. Researchers have explored furan-based compounds for their cytotoxic effects against various cancer cell lines. Further investigations could unveil its precise mechanisms and potential as an anticancer agent .
Antifungal Activity
In addition to antibacterial effects, N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide has demonstrated antifungal activity. Researchers have evaluated its efficacy against Candida spp., a common fungal pathogen. Diluted combinations of this compound exhibited promising results, highlighting its potential as an antifungal agent .
Other Therapeutic Applications
Beyond the mentioned fields, furan derivatives have been investigated for their diuretic, muscle relaxant, anti-protozoal, and anti-ulcer properties. While direct evidence for our compound is limited, its furan core aligns with these therapeutic categories, warranting further exploration.
Mechanism of Action
Target of action
The compound contains a furan ring, which is a common feature in many bioactive compounds . Furan derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of action
The presence of the furan ring can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many furan derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the furan ring in a compound can improve its pharmacokinetic properties, such as solubility and bioavailability .
Result of action
Furan derivatives have been found to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-14(15-7-4-10-22-15)8-9-18-17(21)13-11-16(23-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVTUDXNIAPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide |
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